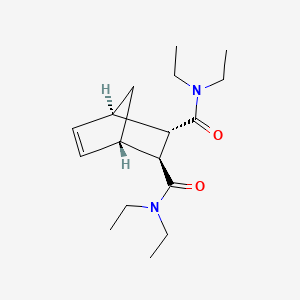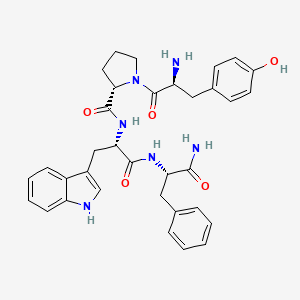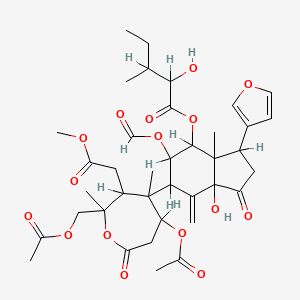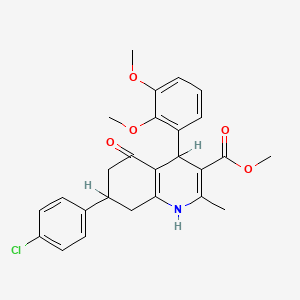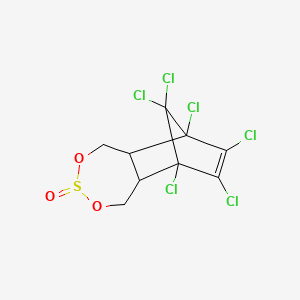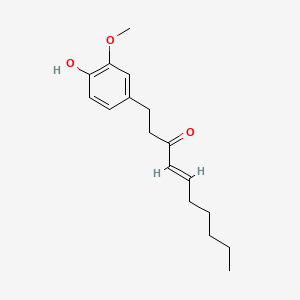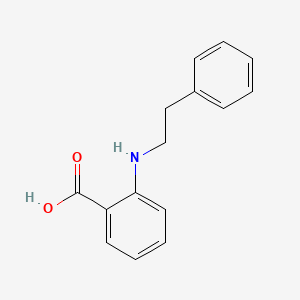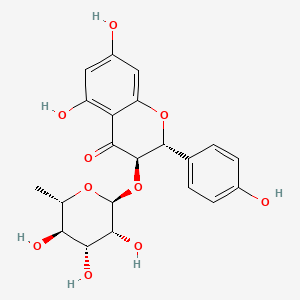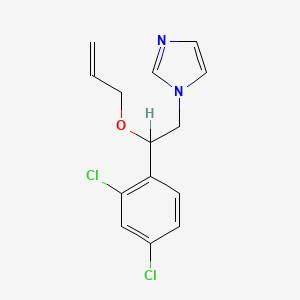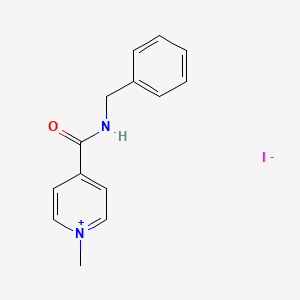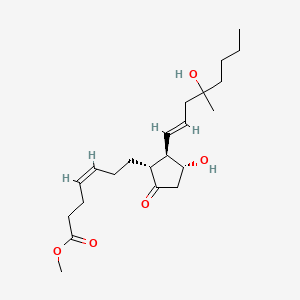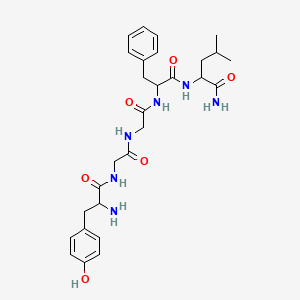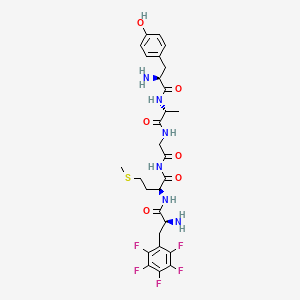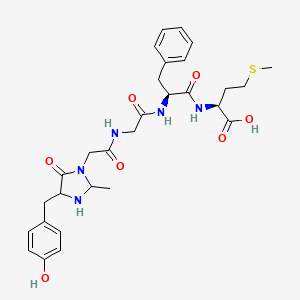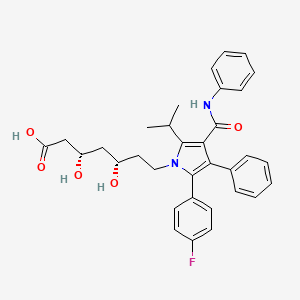
ent-Atorvastatin
Übersicht
Beschreibung
Ent-Atorvastatin is the inactive enantiomer of Atorvastatin, a lipid-lowering drug . It is used in the study of the regulation of CYP2B6 and CYP3A expression by hydroxymethylglutaryl coenzyme A inhibitors in primary cultured human hepatocytes .
Synthesis Analysis
The synthesis procedures of Atorvastatin include Paal-Knorr synthesis and several new synthetic strategies . Chemical and chemo-enzymatic methods are used for synthesizing the optically active side chain of Atorvastatin .Chemical Reactions Analysis
Atorvastatin degrades under acid and basic conditions. It exhibits a first-order kinetic degradation under acid conditions, compared to a zero-order kinetic degradation under basic conditions .Wissenschaftliche Forschungsanwendungen
Lipid-Lowering Agent
Atorvastatin is a well-established lipid-lowering agent . It is widely used in the treatment of cardiovascular diseases . The (3R,5R) form of Atorvastatin is used therapeutically .
Determination of Enantiomeric Purity
Atorvastatin has two stereogenic centers, and of the four possible stereoisomers, only the (3R,5R) form is used therapeutically .
Improvement of HPLC Method
An alternative chromatographic protocol was developed using the Chiralpak AD-3 column packed with 3 μm silica particles instead of the 5 μm silica particles of the Chiralpak AD-H chiral stationary phase . This method is faster and requires significantly less mobile phase volume compared to the HPLC EP conditions .
Primary Prevention of Hyperlipidemia
Statins, which belong to HMG-CoA reductase inhibitors, are preferred for primary prevention of hyperlipidemia particularly for individuals at higher risk of development of heart disease .
Nanoparticle Drug Carriers for Statins
Recent advancements and outcomes of nanoparticle drug carriers for statins in the therapy of hyperlipidemia have been discussed . These nanoformulations can potentially improve the delivery and efficacy of statins.
Wirkmechanismus
Target of Action
The primary target of ent-Atorvastatin is the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the cholesterol biosynthetic pathway . By inhibiting this enzyme, ent-Atorvastatin reduces the production of cholesterol in the liver .
Mode of Action
ent-Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where most of the body’s cholesterol is produced .
Biochemical Pathways
These intermediates, such as farnesylpyrophosphate and geranylgeranylpyrophosphate, are essential for the posttranslational modification of several proteins involved in important intracellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of ent-Atorvastatin involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ent-Atorvastatin is absorbed and primarily acts in the liver . It undergoes extensive first-pass metabolism in the liver, the primary site of action and where it is synthesized . The details of its ADME properties and their impact on bioavailability are complex and can be influenced by various factors .
Result of Action
The inhibition of HMG-CoA reductase by ent-Atorvastatin results in decreased cholesterol synthesis, leading to a compensatory increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream . This results in lowered LDL cholesterol levels, which is beneficial in the management of hypercholesterolemia . Additionally, ent-Atorvastatin has been shown to modulate DNA damage repair in certain cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ent-Atorvastatin. For instance, certain types of viruses have the potency to mutate known DNA sequences, which can influence the disease prevalence and progression . Furthermore, the effect of ent-Atorvastatin can be influenced by other medications the patient is taking, as well as by the patient’s diet and lifestyle .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUURHRXDUEBC-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134523-03-8 (calcium salt) | |
| Record name | Atorvastatin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Atorvastatin | |
CAS RN |
110862-48-1, 501121-34-2 | |
| Record name | Atorvastatin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ent-Atorvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501121342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENT-ATORVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H272PQ8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATORVASTATIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36TN91XZ0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



